4-Bromothiophene-2-carbohydrazide
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Overview
Description
4-Bromothiophene-2-carbohydrazide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiophene-2-carbohydrazide typically involves the reaction of 4-bromothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out in an alcoholic solution, which serves as the solvent. The process involves heating the mixture under reflux conditions to facilitate the formation of the carbohydrazide derivative .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Bromothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form triazole derivatives when reacted with haloaryl isothiocyanates under basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide and haloaryl isothiocyanates are commonly used.
Cyclization: Heating in aqueous sodium hydroxide facilitates the cyclization process.
Major Products:
Scientific Research Applications
4-Bromothiophene-2-carbohydrazide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of antimicrobial and chemotherapeutic agents.
Biological Studies: The compound exhibits significant in vitro anti-diabetic and anti-bacterial potential.
Material Science: It is utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways:
Anti-Diabetic Activity: The compound inhibits enzymes involved in glucose metabolism, thereby reducing blood sugar levels.
Anti-Bacterial Activity: It disrupts bacterial cell wall synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
Thiophene-2-carbohydrazide: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromothiophene-2-carbohydrazide: Similar structure but with the bromine atom at a different position, affecting its chemical properties.
Uniqueness: 4-Bromothiophene-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form triazole derivatives and its significant anti-diabetic and anti-bacterial properties make it a valuable compound in various research fields .
Properties
IUPAC Name |
4-bromothiophene-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-3-1-4(10-2-3)5(9)8-7/h1-2H,7H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKOFTFJCNWYPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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